N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide
Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)11-17(20)18-14-6-8-15(9-7-14)19-10-4-5-16(12-19)21-3/h6-9,13,16H,4-5,10-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJARMPPJAPPWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with 3-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(4-(3-hydroxypiperidin-1-yl)phenyl)-3-methylbutanamide.
Reduction: Formation of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclohex-3-enecarboxamide
Uniqueness
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the butanamide moiety differentiates it from other piperidine derivatives, potentially leading to unique interactions and applications .
Biological Activity
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its synthesis, biological effects, and implications for medicinal chemistry based on diverse sources.
Chemical Structure and Synthesis
The compound's chemical formula is , with a molecular weight of 288.38 g/mol. It features a piperidine ring substituted with a methoxy group and an amide functional group, which are critical for its biological interactions.
Synthesis Method:
The synthesis typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This process allows for efficient formation of the desired amide product through standard purification techniques like column chromatography .
Pharmacological Properties
This compound has been investigated for various pharmacological activities, including:
- Analgesic Effects: Preliminary studies suggest that the compound may exhibit pain-relieving properties, potentially through modulation of pain pathways involving opioid receptors.
- Anti-inflammatory Activity: Research indicates that it may inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.
- Anticancer Potential: Some derivatives have shown cytotoxic effects in cancer cell lines, suggesting that this compound could be explored further in cancer therapy .
The compound's biological activity is hypothesized to be mediated through interactions with specific biological targets:
- Receptor Binding: The piperidine moiety may enhance binding affinity to certain receptors, influencing neurotransmitter systems involved in pain and inflammation.
- Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in inflammatory processes or cancer cell proliferation, although specific targets remain to be fully elucidated.
In Vitro Studies
Recent studies have evaluated the compound's effects on various cell lines:
- Cytotoxicity Assays: In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values indicating effective concentrations for inducing apoptosis .
- Anti-inflammatory Assays: The compound was tested for its ability to inhibit pro-inflammatory cytokines in macrophage cell lines, showing promise as an anti-inflammatory agent.
Toxicological Profile
A comprehensive toxicological evaluation highlighted that while the compound shows potential therapeutic benefits, it also necessitates careful consideration of its safety profile. In silico predictions indicated possible hepatotoxicity and neurotoxicity at higher concentrations .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.38 g/mol |
| IC50 (HeLa Cells) | ~226 µg/mL |
| IC50 (A549 Cells) | ~242 µg/mL |
| Potential Activities | Analgesic, Anti-inflammatory |
| Toxicological Concerns | Hepatotoxicity, Neurotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
